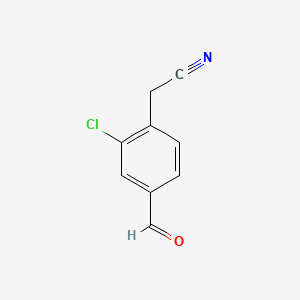

2-(2-Chloro-4-formylphenyl)acetonitrile

Description

2-(2-Chloro-4-formylphenyl)acetonitrile is a substituted phenylacetonitrile derivative characterized by a nitrile group (-CN), a chlorine atom at the 2-position, and a formyl group (-CHO) at the 4-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules. Its unique substitution pattern confers distinct electronic and steric properties, influencing reactivity and applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H6ClNO |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

2-(2-chloro-4-formylphenyl)acetonitrile |

InChI |

InChI=1S/C9H6ClNO/c10-9-5-7(6-12)1-2-8(9)3-4-11/h1-2,5-6H,3H2 |

InChI Key |

FBPASOROAYGZRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-formylphenyl)acetonitrile typically involves the reaction of 2-chloro-4-formylbenzaldehyde with acetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-formylphenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

Oxidation: 2-(2-Chloro-4-carboxyphenyl)acetonitrile

Reduction: 2-(2-Chloro-4-formylphenyl)ethylamine

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-4-formylphenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-formylphenyl)acetonitrile involves its interaction with various molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the formyl and nitrile groups can undergo oxidation and reduction reactions, respectively. These chemical transformations enable the compound to exert its effects in different contexts, such as chemical synthesis and biological interactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, physicochemical properties, and functional utility. Key analogs include dichlorophenyl, formyl-substituted, and chloroacetyl derivatives of acetonitrile.

Structural and Functional Group Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Functional Groups |

|---|---|---|---|---|---|

| 2-(2-Chloro-4-formylphenyl)acetonitrile | Not Provided | C₉H₆ClNO | ~193.61* | 2-Cl, 4-CHO | Nitrile, Aldehyde |

| 2-(2,4-Dichlorophenyl)acetonitrile | 140-53-4 | C₈H₅Cl₂N | 186.04 | 2-Cl, 4-Cl | Nitrile |

| 2-(4-Chlorophenyl)-3-oxopropanenitrile | 62538-21-0 | C₉H₆ClNO | 193.61 | 4-Cl, α-formyl | Nitrile, Ketone |

| 2-(4-(2-Chloroacetyl)phenyl)acetonitrile | 55844-34-3 | C₁₀H₈ClNO | 193.63 | 4-(Cl-Acetyl) | Nitrile, Chloroacetyl |

| 3,4-Dichlorophenylacetonitrile | 3218-49-3 | C₈H₅Cl₂N | 186.04 | 3-Cl, 4-Cl | Nitrile |

*Estimated based on analogous compounds (e.g., CAS 62538-21-0) .

Key Observations:

- Substituent Position : The 2-Cl, 4-CHO arrangement in the target compound contrasts with dichloro derivatives (e.g., 2,4-dichloro or 3,4-dichloro), which lack the aldehyde group. This difference enhances electrophilicity at the formyl position, enabling nucleophilic additions (e.g., condensation reactions) .

- Functional Groups: The formyl group in this compound offers hydrogen-bonding capacity, unlike purely chlorinated analogs. This property is critical in molecular docking, where interactions with amino acid residues (e.g., Lys or Ser) are common .

Physicochemical Properties

Melting Points and Solubility:

- 2-(2,4-Dichlorophenyl)acetonitrile : Melting point (mp) ~123–125°C (MeCN); highly lipophilic due to dual Cl substituents .

- 2-(4-Chlorophenyl)-3-oxopropanenitrile : Liquid at room temperature; increased polarity from the ketone group improves solubility in polar aprotic solvents (e.g., DMF or DMSO) .

Reactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.